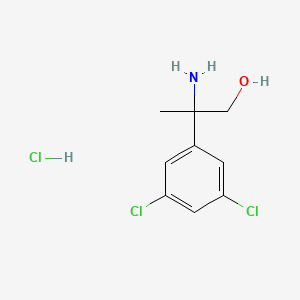
2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1909325-53-6 . It has a molecular weight of 256.56 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H11Cl2NO.ClH/c1-9(12,5-13)6-2-7(10)4-8(11)3-6;/h2-4,13H,5,12H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Structural Analyses and Conformational Studies
Research on derivatives of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol, closely related to 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride, highlights their structural complexity and potential for diverse applications. Crystal structures of these derivatives have been characterized through X-ray diffraction analysis, revealing insights into their conformations and interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds, which can lead to applications in materials science, molecular design, and drug development (Nitek et al., 2020).
Spectroscopic Characterization for Identification
The comprehensive chemical characterization of cathinone derivatives, including spectroscopic and crystallographic studies, has implications for the identification and analysis of substances related to this compound. Such methodologies are essential in forensic toxicology, environmental analysis, and regulatory compliance, ensuring the accurate detection and identification of chemicals in various matrices (Kuś et al., 2016).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Investigations into the cardioselectivity of beta-adrenoceptor blocking agents, including derivatives of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, provide insights into the therapeutic potential of related compounds. Understanding the affinity of these compounds to beta-1 and beta-2 adrenoceptors can guide the development of targeted cardiovascular therapies, with implications for treating conditions like hypertension and heart failure (Rzeszotarski et al., 1979).
Asymmetric Reduction in Organic Synthesis
The asymmetric reduction of acetophenone O-methyloxime using a reagent prepared from borane and polymer-supported amino alcohol demonstrates the utility of related compounds in synthetic organic chemistry. Such reactions are critical for producing optically active pharmaceuticals and intermediates, showcasing the role of these compounds in enabling stereoselective synthesis (Itsuno et al., 1987).
Antimicrobial Activity of Derivatives
The synthesis of formazans from Mannich base derivatives demonstrates the antimicrobial potential of compounds structurally related to this compound. Such studies are foundational for the development of new antimicrobial agents, addressing the global challenge of antibiotic resistance (Sah et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-amino-2-(3,5-dichlorophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO.ClH/c1-9(12,5-13)6-2-7(10)4-8(11)3-6;/h2-4,13H,5,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIBHWQBMMGPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC(=CC(=C1)Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2978167.png)
![3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2978168.png)




![1-methyl-7-phenyl-3,8-dipropyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2978174.png)

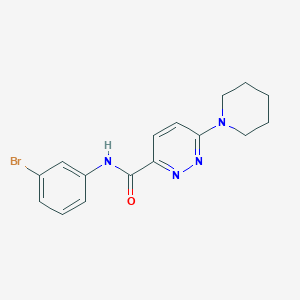

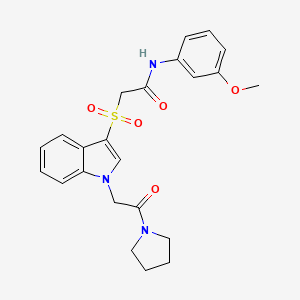
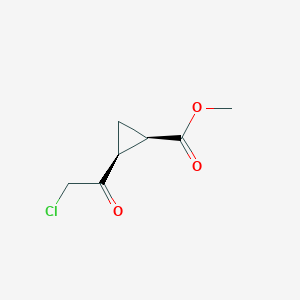
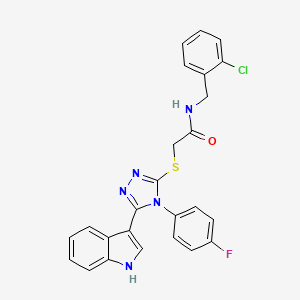
![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2978186.png)
